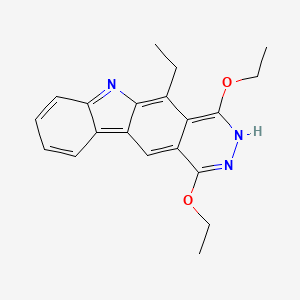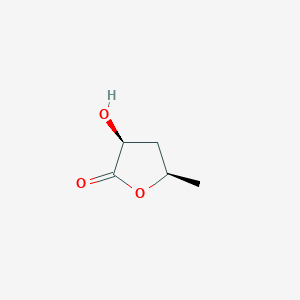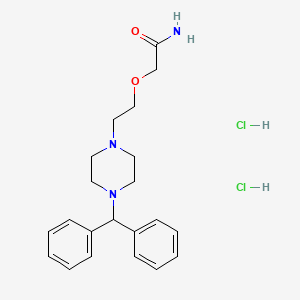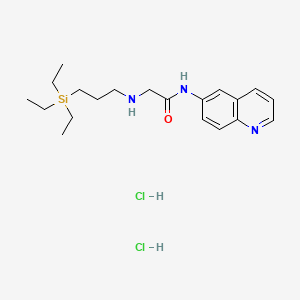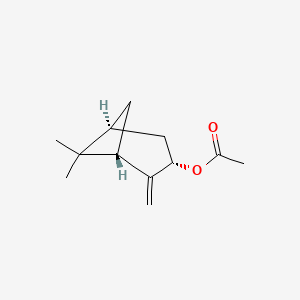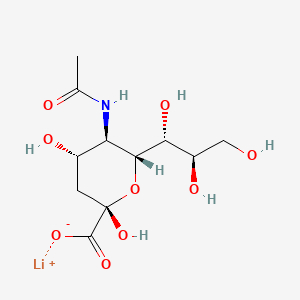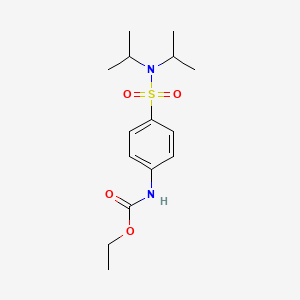
Carbamic acid, (4-((bis(1-methylethyl)amino)sulfonyl)phenyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (4-((bis(1-methylethyl)amino)sulfonyl)phenyl)-, ethyl ester is an organic compound with the molecular formula C14H19ClFN3O5S . It is a white solid at room temperature and has certain solubility in organic solvents . This compound is part of the carbamate family, which are esters of carbamic acids .
Méthodes De Préparation
The synthesis of carbamic acid, (4-((bis(1-methylethyl)amino)sulfonyl)phenyl)-, ethyl ester typically involves the reaction of the corresponding amine with carbon dioxide in an appropriate solvent, such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the product.
Analyse Des Réactions Chimiques
Carbamic acid, (4-((bis(1-methylethyl)amino)sulfonyl)phenyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Carbamic acid, (4-((bis(1-methylethyl)amino)sulfonyl)phenyl)-, ethyl ester has various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Mécanisme D'action
The mechanism of action of carbamic acid, (4-((bis(1-methylethyl)amino)sulfonyl)phenyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Carbamic acid, (4-((bis(1-methylethyl)amino)sulfonyl)phenyl)-, ethyl ester can be compared with other similar compounds, such as:
Carbamic acid, phenyl-, 1-methylethyl ester: This compound has a similar structure but different substituents, leading to different chemical and biological properties.
Ethyl carbamate: Another ester of carbamic acid, but with different substituents and applications.
The uniqueness of this compound lies in its specific substituents and the resulting properties and applications.
Propriétés
Numéro CAS |
81865-22-7 |
|---|---|
Formule moléculaire |
C15H24N2O4S |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
ethyl N-[4-[di(propan-2-yl)sulfamoyl]phenyl]carbamate |
InChI |
InChI=1S/C15H24N2O4S/c1-6-21-15(18)16-13-7-9-14(10-8-13)22(19,20)17(11(2)3)12(4)5/h7-12H,6H2,1-5H3,(H,16,18) |
Clé InChI |
VHUCHXXRSPIICR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




